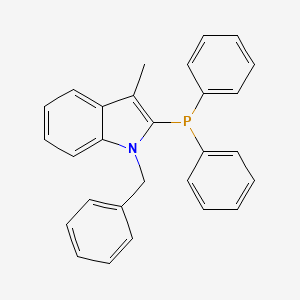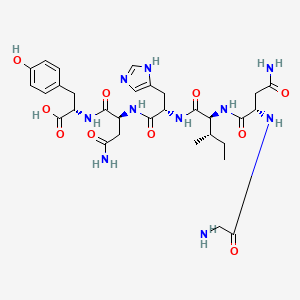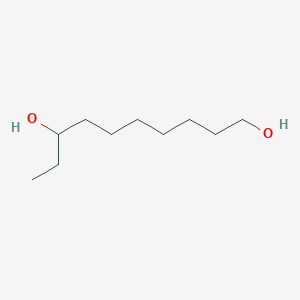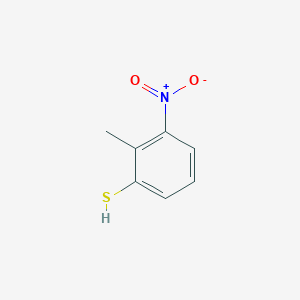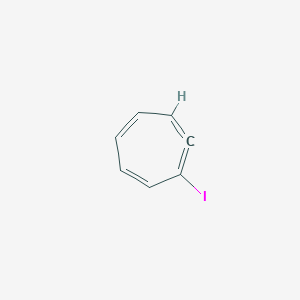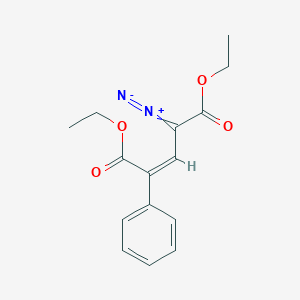
diethyl (Z)-4-diazo-2-phenylpent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate typically involves the diazotization of an appropriate precursor. One common method is the reaction of diethyl 2-phenylpent-2-enedioate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazo compound and to ensure high yields. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylpent-2-enedioates.
Scientific Research Applications
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of carbenes, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylpent-2-enedioate: Lacks the diazo group but shares a similar backbone structure.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety.
Phenyl diazo compounds: Compounds with a diazo group attached to a phenyl ring.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
diethyl (Z)-4-diazo-2-phenylpent-2-enedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(11-8-6-5-7-9-11)10-13(17-16)15(19)21-4-2/h5-10H,3-4H2,1-2H3/b12-10- |
InChI Key |
NOCILDNTPFAPMP-BENRWUELSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C(=[N+]=[N-])C(=O)OCC)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CC(=[N+]=[N-])C(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
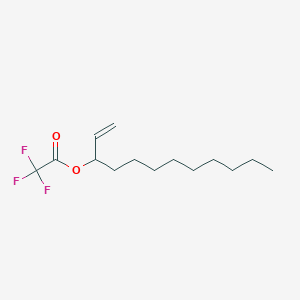
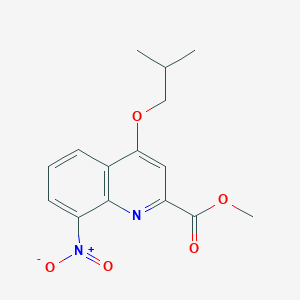
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
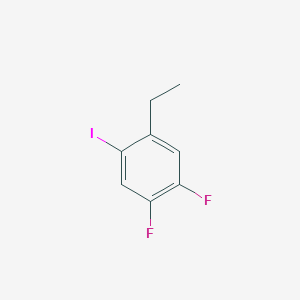
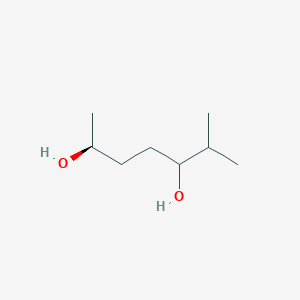
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
